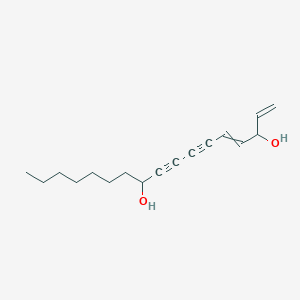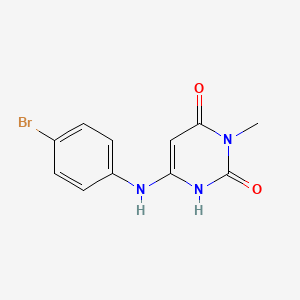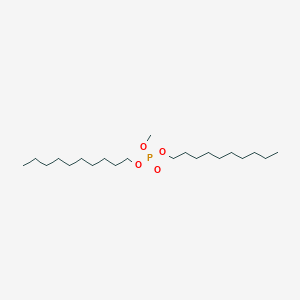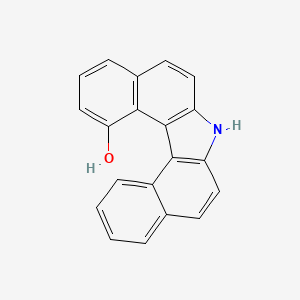
Heptadeca-1,4-diene-6,8-diyne-3,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadeca-1,4-diene-6,8-diyne-3,10-diol is a polyacetylene compound known for its unique structure and bioactive properties. It is derived from natural sources, particularly from the roots of Panax stipuleanatus, a traditional Vietnamese herb. This compound has garnered attention due to its cytotoxic activity against various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,4-diene-6,8-diyne-3,10-diol typically involves the extraction from natural sources followed by purification. The roots of Panax stipuleanatus are extracted using solvents like hexane and ethyl acetate. The extract is then subjected to preparative high-performance liquid chromatography (HPLC) using a UV-Vis detector at 254 nm .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: Heptadeca-1,4-diene-6,8-diyne-3,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Heptadeca-1,4-diene-6,8-diyne-3,10-diol has several scientific research applications:
Chemistry: It serves as a model compound for studying polyacetylene chemistry and reaction mechanisms.
Medicine: Its bioactive properties are being explored for therapeutic applications, particularly in oncology.
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Heptadeca-1,4-diene-6,8-diyne-3,10-diol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, including those involved in cell proliferation and apoptosis. Its ability to induce cell death in cancer cells is attributed to its interaction with key proteins and enzymes .
Comparación Con Compuestos Similares
Heptadeca-1,4-diene-6,8-diyne-3,10-diol is unique due to its specific polyacetylene structure. Similar compounds include:
Falcarindiol: Another polyacetylene with anticancer properties.
Heptadeca-8-en-4,6-diyne-3,10-diol: A structurally related compound with similar bioactive properties.
These compounds share structural similarities but differ in their specific bioactivities and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
113393-64-9 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
heptadeca-1,4-dien-6,8-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,10,13,16-19H,2-3,5-7,11,14H2,1H3 |
Clave InChI |
AGUAJNZMSVMFLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C#CC#CC=CC(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)



![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)


![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)
